AB-FUBINACA isomer 2, a synthetic cannabinoid, belongs to a class of compounds known as indazole-3-carboxamides. It has gained attention in forensic science and toxicology due to its psychoactive effects and potential for abuse. The compound is structurally related to other synthetic cannabinoids, particularly those that target the cannabinoid receptors in the brain.
The synthesis of AB-FUBINACA isomer 2 typically involves several key steps, including the alkylation of indazole derivatives. A common method involves using as a precursor, which undergoes coupling reactions with various substituted benzyl groups .
The synthesis process often employs solvents such as methanol and ethyl acetate for purification. For example, after refluxing the reaction mixture, the product can be extracted using liquid-liquid extraction techniques . Subsequent purification steps may include flash chromatography to isolate the desired isomer from potential byproducts.
The molecular structure of AB-FUBINACA isomer 2 features an indazole ring system with a carboxamide functional group. The presence of a fluorobenzyl moiety significantly influences its pharmacological properties. Its chemical formula can be represented as .
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the molecular structure of this compound. For instance, mass spectrometry can help differentiate between positional isomers based on their fragmentation patterns .
AB-FUBINACA isomer 2 can undergo various chemical reactions typical for amides and indazoles, including hydrolysis and substitution reactions. These reactions are important for understanding its stability and reactivity under different conditions.
The compound's reactivity can also be studied through its interaction with biological systems, where it acts as an agonist at cannabinoid receptors. This interaction can lead to downstream signaling cascades that affect neurotransmitter release and neuronal excitability .
AB-FUBINACA isomer 2 exerts its psychoactive effects primarily through agonistic activity at the CB1 receptor in the central nervous system. Upon binding, it mimics the action of endogenous cannabinoids, leading to altered neurotransmission.
Studies have shown that AB-FUBINACA has an effective concentration (EC50) in the low nanomolar range at both CB1 and CB2 receptors, indicating its high potency compared to other synthetic cannabinoids .
AB-FUBINACA isomer 2 typically appears as a white crystalline solid. The melting point, solubility in organic solvents, and stability under various conditions are crucial for its characterization.
The compound exhibits properties consistent with other synthetic cannabinoids, including high lipophilicity, which influences its bioavailability and distribution within biological systems . Analytical methods such as gas chromatography-mass spectrometry are used for quantification and detection in complex matrices like herbal products .
AB-FUBINACA isomer 2 is primarily used in scientific research to study cannabinoid receptor interactions and their implications for therapeutic applications. Its role in forensic toxicology is significant due to its presence in synthetic drug products associated with adverse health effects.
Systematic Chemical Nomenclature: AB-FUBINACA isomer 2 is specifically identified as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide. This distinguishes it from the more common AB-FUBINACA regioisomer (typically substituted at the 4-fluorophenyl position) by the placement of the fluorobenzyl group at the ortho (2-) position on the phenyl ring [3]. The "AB" designation refers to the valine-derived aminocarbonyl moiety (1-amino-3-methyl-1-oxobutan-2-yl), while "FUBINACA" denotes the fluorinated benzyl-indazole-carboxamide core [5] [6].
Key Molecular Features:
Structural Differentiation from Classical AB-FUBINACA:Table 1: Structural Comparison of AB-FUBINACA and Its 2-Fluorobenzyl Isomer
Structural Feature | AB-FUBINACA | AB-FUBINACA Isomer 2 |
---|---|---|
Fluorophenyl attachment | para (4-fluorophenyl) | ortho (2-fluorophenyl) |
IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
Canonical SMILES | O=C(C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3)NC@@HC(C)C | O=C(C1=NN(CC2=CC=CC=C2F)C3=C1C=CC=C3)NC@@HC(C)C |
InChI Key | AKOOIMKXADOPDA-KRWDZBQOSA-N | AJGUHANHCUPXSK-KRWDZBQOSA-N |
The ortho-fluorine substitution in isomer 2 introduces steric constraints near the indazole nitrogen, potentially altering the molecule's conformational flexibility and its ability to engage in π-stacking interactions within the cannabinoid receptor binding pocket [5]. This positional isomerism exemplifies how minor structural variations can significantly impact receptor binding kinetics and functional activity [2] [5].
Pharmaceutical Development: AB-FUBINACA (including its regioisomers) emerged from Pfizer Global Research & Development medicinal chemistry programs, patented in 2009 (WO 2009/106982) as potential analgesics targeting cannabinoid receptors [5] [6]. The structural design centered on indazole-3-carboxamides with fluorinated benzyl groups and amino acid-derived side chains, optimized for CB1 receptor affinity and metabolic stability [5]. The valinamide moiety (derived from L-valine) was strategically incorporated to enhance binding specificity through stereoselective interactions with CB1 receptor subpockets [5].
Transition to Illicit Markets: Despite abandonment as clinical candidates, synthetic routes from Pfizer's patent were adapted for illicit production. Isomer 2 specifically appeared in Japanese forensic samples in 2012 alongside classical AB-FUBINACA, marketed as "designer alternatives" to controlled cannabinoids [5] [6]. Its emergence was driven by:
Notable Illicit Incidents: In 2018, isomer 2 was implicated in mass overdose events in New Haven, Connecticut, where over 100 individuals required emergency treatment after exposure to adulterated synthetic cannabinoid products. Analytical characterization confirmed the 2-fluorobenzyl isomer as a primary active component [6]. Regulatory responses followed rapidly, with the United Nations Office on Drugs and Crime (UNODC) recommending international scheduling of AB-FUBINACA isomers in 2019 [6].
Fundamentals of Regioisomerism: Synthetic cannabinoids like AB-FUBINACA exhibit multiple isomerization pathways:
Analytical Differentiation Challenges:Table 2: Techniques for Differentiating AB-FUBINACA Regioisomers
Analytical Method | Discrimination Capability | Limitations |
---|---|---|
GC-MS | Moderate (different fragmentation patterns) | Co-elution in non-optimized systems; thermal degradation |
HPLC-PDA | Low (similar UV profiles) | Insufficient for definitive identification |
Chiral HPLC-MS | High (retention time differences using amylose/cellulose columns) | Requires authentic standards; method development intensive |
HCD Mass Spectrometry | High (energy-resolved fragmentation profiles) | Instrument-specific; complex data interpretation |
NMR Spectroscopy | Definitive (chemical shift differences in aromatic region) | Low sensitivity; not field-deployable |
Energy-Resolved Mass Spectrometry: Higher Collisional Dissociation (HCD) studies demonstrate that protonated cannabinoid isomers exhibit distinct fragmentation thresholds and ion abundance ratios across collision energy ranges. For fluorobenzyl-indazole isomers, key diagnostic ions include:
Quantum chemical calculations indicate protonation preferentially occurs at the carboxamide oxygen (carbonyl) rather than the indazole nitrogen, directing subsequent fragmentation pathways. The ortho-fluorine in isomer 2 induces steric and electronic effects that alter proton affinity by ~15 kJ/mol compared to the para-isomer, explaining observed differences in HCD profiles [2].
Chromatographic Resolution: Enantioseparation of AB-FUBINACA isomers employs polysaccharide-based chiral stationary phases:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: